molecular formula C15H16FN3O4 B2625234 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide CAS No. 1775311-83-5

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide

Numéro de catalogue B2625234
Numéro CAS: 1775311-83-5
Poids moléculaire: 321.308
Clé InChI: UPIJHKCWBCIMES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide” is a derivative of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione . It is related to a series of compounds that have been synthesized and evaluated for their anticonvulsant activity .


Molecular Structure Analysis

The molecular structure of this compound is related to its synthesis. The relationship between the molecular structure and crystal structure of similar compounds has been discussed . Crystallographic analysis shows that the crystals do not contain solvent molecules and highlights the role that the substituents on the cyclohexane ring play in supramolecular arrangements .

Applications De Recherche Scientifique

Synthesis and Biological Activity

  • Antihypertensive Activity : A study on the synthesis and antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones showed promising results for specific compounds as alpha-adrenergic blockers with potential applications in managing blood pressure. This research highlights the structural impact on activity, with certain derivatives showing efficacy in reducing blood pressure without evidence of beta-adrenergic blocking activity (Caroon et al., 1981).

  • Antiviral Activity : Spirothiazolidinone derivatives, incorporating a similar spirocyclic core, were synthesized and evaluated for their antiviral properties. Among them, certain compounds demonstrated significant activity against influenza A/H3N2 virus and human coronavirus 229E, suggesting the potential of spirocyclic compounds in antiviral therapy (Apaydın et al., 2020).

  • Antimycobacterial Evaluation : Enantiomerically pure spiroisoxazolidines derived from 1,3-dipolar cycloaddition reactions showed significant in vitro activity against Mycobacterium tuberculosis. This demonstrates the potential of spirocyclic compounds in developing new treatments for tuberculosis (Kumar et al., 2010).

  • CGPR Receptor Antagonism : MK-3207, a compound structurally related to 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide, was identified as a potent orally active CGRP receptor antagonist, highlighting the potential of spirocyclic compounds in treating conditions like migraine by targeting the CGRP receptor (Bell et al., 2010).

  • Synthetic Approaches and Chemical Diversity : The synthesis of diverse spirocyclic compounds, including diazaspiro[4.5]decan derivatives, has been explored for various biological applications. These synthetic strategies enable the production of compounds with specific biological activities, underscoring the versatility of spirocyclic frameworks in medicinal chemistry (Martin‐Lopez & Bermejo, 1998).

Safety and Hazards

The safety data sheet for a similar compound, 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetic acid, indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Propriétés

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c16-10-3-1-2-4-11(10)17-12(20)9-19-13(21)15(18-14(19)22)5-7-23-8-6-15/h1-4H,5-9H2,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIJHKCWBCIMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.